molecular formula C13H10O4 B1247882 Nocardione A

Nocardione A

Cat. No. B1247882
M. Wt: 230.22 g/mol
InChI Key: FTSDAQTXFRWHEN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nocardione A is a naphthofuran that is 2,3-dihydronaphtho[1,2-b]furan-4,5-dione substitutd by a hydroxy group at position 6 and a methyl group at position 2. It is isolated from Norcardia sp.TC-A0248 and acts as a protein tyrosine phosphatase inhibitor. It has a role as a metabolite, an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, an antifungal agent and an antimicrobial agent. It is a naphthofuran, a member of phenols and a member of orthoquinones.

Scientific Research Applications

Synthesis and Configuration

Nocardione A has been synthesized and its absolute configuration established. In research by Tanada and Mori (2001), the synthesis of (±)-Nocardione A, (S)-(−)-nocardione A, and (R)-(+)-nocardione B was achieved starting from enantiomers of propylene oxide and 5-benzyloxy (or methoxy)-1-tetralone, determining their absolute configurations as (S) (Tanada & Mori, 2001).

Enzyme Inhibitory and Antifungal Activities

Nocardione A, produced by Nocardia sp., exhibits antifungal, cytotoxic, and enzyme inhibitory activities. Otani et al. (2000) identified Nocardiones A and B as inhibitors of Cdc25B tyrosine phosphatase. These compounds also displayed moderate in vitro antifungal and cytotoxic activity (Otani et al., 2000).

Antibiotic Activity and Biosynthesis

The antibiotic activity of Nocardione A, particularly in the form of nocardicin A, is of significant interest. Davidsen et al. (2013) explored the non-ribosomal propeptide precursor in nocardicin A biosynthesis, predicting a pentapeptide core for nocardicin A, and suggesting the involvement of proteolytic steps in its biosynthesis (Davidsen et al., 2013).

Role in Nocardicin Biosynthesis

Nocardicin A biosynthesis involves various enzymes, with NocL, a cytochrome P450, playing a crucial role in forming the oxime moiety in nocardicin A. Kelly and Townsend (2002) demonstrated NocL's function in creating this structural feature, marking a significant step in understanding nocardicin biosynthesis (Kelly & Townsend, 2002).

properties

Product Name

Nocardione A

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

(2S)-6-hydroxy-2-methyl-2,3-dihydrobenzo[g][1]benzofuran-4,5-dione

InChI

InChI=1S/C13H10O4/c1-6-5-8-11(15)12(16)10-7(13(8)17-6)3-2-4-9(10)14/h2-4,6,14H,5H2,1H3/t6-/m0/s1

InChI Key

FTSDAQTXFRWHEN-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O

SMILES

CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O

Canonical SMILES

CC1CC2=C(O1)C3=C(C(=CC=C3)O)C(=O)C2=O

synonyms

nocardione A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocardione A
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Nocardione A
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Nocardione A
Reactant of Route 5
Nocardione A
Reactant of Route 6
Nocardione A

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